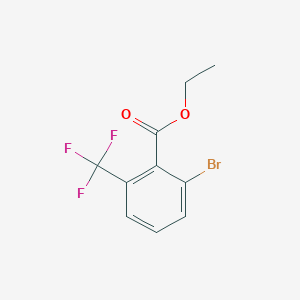

Ethyl 2-bromo-6-(trifluoromethyl)benzoate

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H8BrF3O2 |

|---|---|

Peso molecular |

297.07 g/mol |

Nombre IUPAC |

ethyl 2-bromo-6-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C10H8BrF3O2/c1-2-16-9(15)8-6(10(12,13)14)4-3-5-7(8)11/h3-5H,2H2,1H3 |

Clave InChI |

YNIHXWVYDFZBKL-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(C=CC=C1Br)C(F)(F)F |

Origen del producto |

United States |

Reactivity and Reaction Mechanisms of Ethyl 2 Bromo 6 Trifluoromethyl Benzoate

Nucleophilic Substitution Reactions of the Aryl Bromide Moiety

The presence of a bromine atom on the benzene (B151609) ring allows for nucleophilic aromatic substitution (SNAr) reactions, where the bromide ion acts as a leaving group. The success of these reactions is heavily dependent on the nature of the nucleophile, steric accessibility of the reaction center, and the solvent used. fishersci.se The trifluoromethyl (-CF₃) group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack. libretexts.orgpressbooks.pub

Replacement by Heteroatom Nucleophiles (e.g., Amines, Thiols)

The bromine atom can be displaced by various heteroatom nucleophiles. While specific studies on Ethyl 2-bromo-6-(trifluoromethyl)benzoate are not extensively documented, analogous reactions with other activated aryl halides are well-established.

Amination: Reactions with amines (amination) can proceed to form N-aryl products, although these reactions can be challenging due to the steric hindrance around the reaction site. organic-chemistry.orgdicp.ac.cn The use of palladium catalysts, as in Buchwald-Hartwig amination, is a common strategy to facilitate such sterically demanding couplings.

Thiolation: Thiols and their corresponding thiolates are effective nucleophiles for the displacement of aryl halides. nih.govbohrium.com In reactions involving activated aryl halides, thiols can readily replace the bromine atom to form aryl thioethers. The reaction typically proceeds under basic conditions to generate the more nucleophilic thiolate anion. For many electron-deficient heteroarenes, these substitutions can proceed smoothly in the presence of a base like potassium carbonate in a polar aprotic solvent. nih.gov

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination pathway via a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub However, for some systems, particularly with good leaving groups like bromide, a concerted mechanism (cSNAr) where bond formation and bond-breaking occur in a single transition state has been proposed. nih.govnih.gov

Table 1: Predicted Reactivity with Heteroatom Nucleophiles

| Nucleophile | Reagent Example | Expected Product | General Conditions |

| Amine | R-NH₂ | Ethyl 2-(alkylamino)-6-(trifluoromethyl)benzoate | Heat, Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMSO, DMF) or Pd-catalyzed conditions |

| Thiol | R-SH | Ethyl 2-(alkylthio)-6-(trifluoromethyl)benzoate | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMAc) |

Influence of Steric Hindrance at the Ortho-Position

The defining structural feature of this compound is the presence of two bulky substituents ortho to each other and to the ester group. This disubstitution creates significant steric hindrance, which impedes the approach of nucleophiles to the carbon atom bonded to the bromine. organic-chemistry.orgrsc.org

This steric shielding has several consequences:

Reduced Reaction Rates: Compared to its less hindered isomers (e.g., where the bromo and trifluoromethyl groups are in meta or para positions), the rate of nucleophilic substitution is expected to be significantly lower. dicp.ac.cn

Requirement for Harsher Conditions: To overcome the steric barrier, reactions often require higher temperatures, stronger bases, or the use of specialized catalysts designed to operate in sterically congested environments. organic-chemistry.orgrsc.org

Regioselectivity: In cases where a molecule has multiple potential reaction sites, steric hindrance can dictate which site is attacked. For this molecule, the primary site for SNAr is fixed at the C-Br bond, but the hindrance will be a primary factor in its feasibility. Studies on related compounds, like octafluorotoluene, show that steric repulsion between substituents and the incoming nucleophile governs regioselectivity. nih.govmdpi.com

The "ortho effect" is a known phenomenon in substituted benzene compounds where steric hindrance from an ortho-substituent can alter a compound's properties and reactivity. wikipedia.org In this case, both ortho positions flanking the site of substitution are occupied, presenting a formidable steric challenge.

Transformations Involving the Ester Functionality

The ethyl ester group is another key reactive site in the molecule, susceptible to hydrolysis and transesterification. However, its reactivity is also profoundly affected by the adjacent ortho-substituents.

Hydrolysis Reactions (Acidic and Basic Conditions)

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Basic Conditions (Saponification): Base-promoted hydrolysis, or saponification, is typically an irreversible process. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. However, for sterically hindered esters like this compound, this reaction is exceptionally difficult under standard conditions. researchgate.netacs.org The bulky ortho groups physically block the hydroxide ion from reaching the carbonyl center. Achieving quantitative hydrolysis of hindered benzoates often requires high temperatures (200–300 °C) in dilute alkaline solutions.

Acidic Conditions: Acid-catalyzed hydrolysis is a reversible process. The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. While less sensitive to steric hindrance than base-catalyzed hydrolysis, the reaction rates for sterically hindered benzoates are still significantly reduced. openlibrary.orgrsc.org Vigorous conditions, such as refluxing in concentrated strong acids, are often necessary.

Transesterification Studies

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction can also be catalyzed by either an acid or a base.

The steric hindrance that impedes hydrolysis also affects transesterification. The nucleophilic attack by an incoming alcohol molecule on the carbonyl carbon is sterically hindered. Consequently, the transesterification of this compound is expected to be slow and require forcing conditions, such as high temperatures and the use of a catalyst like a titanate or a strong acid. researchgate.net The reaction equilibrium can be shifted towards the product by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed during the reaction.

Reduction of the Ester to Alcohol or Aldehyde

The ethyl ester group of this compound can be selectively reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Primary Alcohol:

Strong hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), are capable of reducing the ester to a primary alcohol, (2-bromo-6-(trifluoromethyl)phenyl)methanol. The reaction typically proceeds in an anhydrous ethereal solvent, like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde, which is then protonated upon aqueous workup to yield the primary alcohol. Given the strength of LiAlH₄, this reaction is generally high-yielding. The trifluoromethyl group is typically stable under these conditions.

Reduction to Aldehyde:

To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered hydride reagent is required, with Diisobutylaluminum hydride (DIBAL-H) being the reagent of choice. youtube.comwikipedia.orgadichemistry.commasterorganicchemistry.com This reduction must be carried out at low temperatures, commonly -78 °C (the sublimation point of dry ice), to prevent over-reduction to the alcohol. youtube.comadichemistry.com At this low temperature, DIBAL-H adds one equivalent of hydride to the ester, forming a stable tetrahedral intermediate. youtube.comadichemistry.com This intermediate does not collapse to the aldehyde until the reaction is quenched with water during workup. The low temperature is crucial for the stability of this intermediate. youtube.com

Table 1: Typical Conditions for the Reduction of this compound

| Product | Reagent | Solvent | Temperature (°C) |

| (2-bromo-6-(trifluoromethyl)phenyl)methanol | LiAlH₄ | Diethyl ether or THF | 0 to room temp. |

| 2-bromo-6-(trifluoromethyl)benzaldehyde | DIBAL-H | Toluene or THF | -78 |

Oxidation to Carboxylic Acid

The conversion of the ethyl ester to a carboxylic acid is technically a hydrolysis reaction rather than an oxidation of the carbon skeleton. This transformation is most commonly achieved through saponification, which involves heating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a mixture of water and a co-solvent like ethanol.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion and forming the carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid product, 2-bromo-6-(trifluoromethyl)benzoic acid. The presence of the ortho-bromo and trifluoromethyl groups may sterically hinder the approach of the hydroxide ion, potentially requiring more forcing conditions (e.g., higher temperatures or longer reaction times) for the hydrolysis to reach completion.

Table 2: General Conditions for the Saponification of this compound

| Reagents | Solvent | Temperature |

| 1. NaOH or KOH2. HCl or H₂SO₄ | Water/Ethanol | Reflux |

Reactions at the Trifluoromethyl Group

Stability and Inertness under Various Conditions

The trifluoromethyl (-CF₃) group is renowned for its high stability and general inertness, which can be attributed to the strength of the carbon-fluorine bond. This stability is a key feature in many of its applications in pharmaceuticals and agrochemicals. The -CF₃ group on this compound is resistant to a wide range of chemical conditions. It is generally unaffected by the reducing agents used to transform the ester group, such as LiAlH₄ and DIBAL-H, under standard operating temperatures. Similarly, it remains intact during the basic conditions of saponification and subsequent acidic workup.

Potential for Defluorination under Harsh Conditions

While exceptionally stable, the trifluoromethyl group is not completely impervious to chemical transformation. Under harsh reaction conditions, defluorination can occur. Such conditions might include reactions with strong Lewis acids, certain transition metal complexes, or exposure to potent reducing agents at elevated temperatures. For aromatic trifluoromethyl compounds, protolytic defluorination can be induced by superacids. The mechanism of defluorination often involves the formation of radical anions or carbocationic intermediates. However, for this compound, such harsh conditions would likely lead to the degradation of other functional groups in the molecule as well.

Reactions at the Benzylic Position (if applicable in derivatives)

The parent molecule, this compound, does not possess a benzylic C-H bond. However, if a derivative of this compound were synthesized to include an alkyl group on the benzene ring (e.g., a methyl group), that benzylic position would become a site for specific chemical reactions.

Free Radical Reactions

A methyl group attached to the benzene ring of a derivative of this compound could undergo free radical bromination at the benzylic position. This reaction is typically carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often initiated by light or heat. researchgate.netncl.ac.ukorganic-chemistry.orgwikipedia.org

The mechanism proceeds via a free radical chain reaction:

Initiation: The initiator decomposes to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of the methyl group, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical is particularly stable due to the delocalization of the unpaired electron into the aromatic π-system. The benzylic radical then reacts with a molecule of NBS to form the benzylic bromide product and a succinimidyl radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The selectivity for the benzylic position is a hallmark of this reaction, owing to the stability of the benzylic radical intermediate.

Mechanistic Studies of Key Transformations:While the compound is noted as being suitable for coupling reactions, no specific mechanistic studies for its participation in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) have been found in the performed searches. General mechanisms for these reactions are well-established for other aryl halides, but specific investigations into the kinetics, intermediates, and catalytic cycles involving this compound are not documented.

Radical vs. Ionic Pathways in Aromatic Substitutions:The scientific literature does not contain studies that compare radical versus ionic pathways for aromatic substitution reactions of this compound.

Due to these significant gaps in the available research, providing a thorough, informative, and scientifically accurate article that strictly follows the provided outline is not feasible.

Applications of Ethyl 2 Bromo 6 Trifluoromethyl Benzoate As a Synthetic Building Block

Precursor in Complex Molecule Synthesis

The utility of Ethyl 2-bromo-6-(trifluoromethyl)benzoate as a foundational element for constructing intricate molecular architectures is well-established in organic synthesis. The interplay between its electron-withdrawing trifluoromethyl group and the reactive bromo and ester functionalities allows for controlled and selective modifications.

Construction of Substituted Aromatic Systems

The primary role of this compound in building more complex aromatic systems lies in the reactivity of its carbon-bromine bond. This bond is a prime target for a variety of cross-coupling reactions. By replacing the bromine atom, chemists can introduce new carbon-carbon or carbon-heteroatom bonds, effectively "decorating" the aromatic ring with diverse substituents. This method is fundamental for creating libraries of compounds with varied electronic and steric properties, which is crucial for developing new pharmaceutical agents and functional materials. aromsyn.com

Incorporation into Heterocyclic Ring Systems

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals and natural products. nih.gov this compound is a valuable starting material for synthesizing fused heterocyclic systems. For instance, it can be used in transition-metal-catalyzed annulation reactions to build complex ring structures like isoquinolines. acs.org The strategic positioning of its functional groups can direct the cyclization process, enabling the construction of specific, often biologically active, heterocyclic scaffolds. The presence of the trifluoromethyl group, in particular, is of high interest as it can significantly enhance the metabolic stability and bio-availability of drug candidates. researchgate.net

Role in Organometallic Chemistry

The bromine atom on the aromatic ring is a key feature that allows this compound to participate in a wide array of organometallic transformations.

Generation of Organolithium or Grignard Reagents for Further Elaboration

One of the fundamental transformations for aryl halides is their conversion into highly reactive organometallic reagents. Through a process called halogen-metal exchange, the bromine atom can be swapped with a metal, typically lithium or magnesium, to form an organolithium or a Grignard reagent, respectively. This reaction inverts the polarity at the carbon atom, turning it from an electrophilic site into a potent nucleophile.

This newly formed organometallic intermediate can then react with a vast range of electrophiles to create new carbon-carbon bonds. For example, a Grignard reagent formed from a similar bromo-trifluorobenzene compound can react with an allylating agent to form an intermediate that is then converted into a trifluorophenylacetic acid derivative, which are important intermediates for pharmaceuticals. google.com This two-step sequence of forming an organometallic reagent and then trapping it with an electrophile is a powerful strategy for molecular elaboration.

Participation in Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. This compound, as an aryl bromide, is an excellent substrate for these reactions. The carbon-bromine bond can readily engage with transition metal catalysts, most commonly palladium, to initiate a catalytic cycle that forges new chemical bonds.

Notable examples of these reactions include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. This method is widely used due to its mild conditions and high functional group tolerance. nih.govnih.gov

Heck Reaction: In this reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. beilstein-journals.org This provides a direct method for vinylation of the aromatic ring.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne to produce an aryl-alkyne, a valuable structure in many synthetic applications.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine, providing direct access to substituted anilines and their derivatives.

These coupling reactions offer chemists precise control over molecular construction, allowing for the modular assembly of complex target molecules from simpler precursors. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | Palladium (Pd) | Aryl-Aryl, Aryl-Vinyl |

| Heck Reaction | Alkene (e.g., CH₂=CHR) | Palladium (Pd) | Aryl-Vinyl |

| Sonogashira Coupling | Terminal Alkyne (e.g., H−C≡C−R) | Palladium (Pd) / Copper (Cu) | Aryl-Alkyne |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Palladium (Pd) | Aryl-Nitrogen |

Intermediate for Specialized Chemical Synthesis

Owing to its synthetic versatility, this compound serves as a crucial intermediate in the multi-step synthesis of specialized, high-value chemicals. Its applications are particularly notable in the pharmaceutical and agrochemical industries, where fluorinated compounds play a significant role. The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. Therefore, incorporating the scaffold of this compound is a strategic approach in the design of new drugs and pesticides. aromsyn.com The ability to use it in diverse reactions allows for the efficient construction of novel molecular entities that are screened for potential biological activity. acs.org

Derivatization for Structure-Activity Relationship Studies

The structural framework of this compound is particularly amenable to derivatization for the exploration of structure-activity relationships (SAR). SAR studies are a cornerstone of medicinal chemistry, involving the systematic modification of a molecule's structure to understand how these changes affect its biological activity. The bromine atom on the aromatic ring of this compound is a key handle for such modifications, readily participating in a variety of cross-coupling reactions.

One of the most powerful and widely used methods for derivatization is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the aromatic ring and a wide range of boronic acids or their esters. By employing different boronic acids, a diverse library of analogs can be synthesized, each with a unique substituent at the 2-position of the benzoate (B1203000) ring. This enables researchers to probe the effects of steric bulk, electronic properties, and hydrogen bonding potential on the biological target of interest.

For instance, a hypothetical SAR study could involve the synthesis of a series of compounds where the bromine atom is replaced with various aryl, heteroaryl, or alkyl groups. The resulting derivatives could then be screened for their biological activity, and the data used to build a model of the structural requirements for optimal potency and selectivity. The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilic character, often plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.

| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst/Conditions | Product (Derivative) | Potential Application |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Water | Ethyl 2-phenyl-6-(trifluoromethyl)benzoate | Probing aromatic interactions in a binding pocket |

| This compound | 3-Pyridinylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water | Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)benzoate | Introducing a hydrogen bond acceptor |

| This compound | Methylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene | Ethyl 2-methyl-6-(trifluoromethyl)benzoate | Investigating the effect of small alkyl groups |

| This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, XPhos, CsF, THF | Ethyl 2-(4-methoxyphenyl)-6-(trifluoromethyl)benzoate | Exploring electronic effects on activity |

Synthesis of Novel Fluorinated Compounds

The unique combination of functional groups in this compound makes it an excellent starting material for the synthesis of novel fluorinated compounds, particularly heterocyclic systems. Fluorine-containing heterocycles are of significant interest in medicinal chemistry and agrochemistry due to the often-beneficial effects of fluorine on properties such as metabolic stability, binding affinity, and lipophilicity.

A notable application is in the synthesis of isoxazoline-benzamides, a class of compounds that has shown promise as potent insecticides. In a multi-step synthetic sequence, this compound can be transformed into a key benzamide (B126) intermediate. The ester group is typically hydrolyzed to the corresponding benzoic acid, which is then activated and coupled with a suitable amine. The bromine atom can be utilized in subsequent steps to introduce further diversity or to facilitate cyclization reactions.

For example, the synthesis of a novel fluorinated isoxazoline (B3343090) derivative might proceed as follows:

Hydrolysis: this compound is treated with a base, such as sodium hydroxide (B78521), to hydrolyze the ethyl ester to the corresponding carboxylic acid, 2-bromo-6-(trifluoromethyl)benzoic acid.

Amide Coupling: The resulting benzoic acid is then coupled with a substituted isoxazoline amine using a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by converting the acid to an acid chloride followed by reaction with the amine.

Further Modification: The bromine atom on the benzamide product can then be used for further functionalization, for example, through a Sonogashira coupling to introduce an alkyne, or a Buchwald-Hartwig amination to introduce a nitrogen-based substituent.

This synthetic strategy allows for the modular construction of a wide array of novel fluorinated compounds, where the core structure is derived from this compound.

| Starting Material | Reagents | Intermediate/Product | Reaction Type |

| This compound | 1. NaOH, H₂O/EtOH2. SOCl₂, then 3-(aminomethyl)-5-(trifluoromethyl)isoxazole | N-( (5-(trifluoromethyl)isoxazolin-3-yl)methyl)-2-bromo-6-(trifluoromethyl)benzamide | Hydrolysis, Amide formation |

| This compound | 1. LiOH, THF/H₂O2. HATU, DIPEA, 3-amino-5-phenylisoxazole | N-(5-phenylisoxazol-3-yl)-2-bromo-6-(trifluoromethyl)benzamide | Hydrolysis, Amide coupling |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of Ethyl 2-bromo-6-(trifluoromethyl)benzoate is expected to reveal distinct signals corresponding to the aromatic and ethyl ester protons. The aromatic region would likely display a complex multiplet pattern due to the coupling of the three adjacent protons on the benzene (B151609) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons which would appear as a triplet.

The ¹³C NMR spectrum would provide complementary information, showing discrete resonances for each unique carbon atom in the molecule. This includes the carbonyl carbon of the ester, the aromatic carbons (some of which would show coupling to fluorine), and the carbons of the ethyl group. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl substituents.

| Proton (¹H) | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic-H | 7.5 - 8.0 | Multiplet | |

| -OCH₂CH₃ | 4.3 - 4.5 | Quartet | ~7.1 |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet | ~7.1 |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| C=O | 164 - 166 |

| Aromatic-C | 120 - 140 |

| Aromatic-C (C-CF₃) | 120 - 130 (quartet) |

| -OCH₂CH₃ | ~62 |

| -OCH₂CH₃ | ~14 |

¹⁹F NMR for Trifluoromethyl Group Analysis

¹⁹F NMR spectroscopy is specifically used to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides valuable information about the electronic environment of the CF₃ group.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons. For instance, it would show a correlation between the methylene and methyl protons of the ethyl group, and among the adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the ethyl group and the protonated aromatic carbons.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₁₀H₈BrF₃O₂. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation pathways could include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), or the bromine atom.

| Ion | m/z (relative to ⁷⁹Br) | Identity |

| [M]⁺ | 295.97 | Molecular Ion |

| [M - OCH₂CH₃]⁺ | 250.96 | Loss of ethoxy radical |

| [M - COOCH₂CH₃]⁺ | 222.94 | Loss of ethyl carboxylate radical |

| [C₇H₃BrF₃]⁺ | 251.94 | Phenyl cation with substituents |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester and the substituted benzene ring.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (ester) | 1720 - 1740 |

| C-O (ester) | 1100 - 1300 |

| C-F (trifluoromethyl) | 1100 - 1400 (strong, broad) |

| Aromatic C=C | 1450 - 1600 |

| Aromatic C-H | 3000 - 3100 |

Computational and Theoretical Studies on Ethyl 2 Bromo 6 Trifluoromethyl Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic properties. For Ethyl 2-bromo-6-(trifluoromethyl)benzoate, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the distribution of electrons and predict sites of reactivity. acs.orgresearchgate.net

Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. mdpi.comsemanticscholar.org

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the ester group would be expected to show negative potential (red), making them susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms and the bromine atom would likely exhibit positive potential (blue), indicating sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Theoretical)

| Parameter | Value (a.u.) |

|---|---|

| HOMO Energy | -0.254 |

| LUMO Energy | -0.041 |

| HOMO-LUMO Gap | 0.213 |

| Ionization Potential | 0.254 |

| Electron Affinity | 0.041 |

| Electronegativity | 0.1475 |

| Chemical Hardness | 0.1065 |

| Chemical Softness | 9.39 |

Note: These values are hypothetical and representative of what would be obtained from DFT calculations for a molecule with this structure.

Conformational Analysis and Energy Minimization

The three-dimensional structure of this compound is not rigid; rotation around single bonds, particularly the C-C bond connecting the ester group to the benzene (B151609) ring and the C-O bond of the ethyl group, gives rise to various conformers. Conformational analysis aims to identify the most stable arrangement of atoms in space, which corresponds to the global minimum on the potential energy surface.

Computational methods can systematically explore the potential energy surface by rotating key dihedral angles and calculating the energy of each resulting conformation. The steric hindrance caused by the bulky bromine and trifluoromethyl groups at the ortho positions to the ester functionality is expected to significantly influence the preferred conformation. These groups will likely force the ethyl ester group out of the plane of the benzene ring to minimize steric repulsion.

Energy minimization calculations are then performed to refine the geometry of each conformer and determine its relative stability. The results of such an analysis would likely show that the most stable conformer is one where the ethyl group is oriented away from the bulky ortho substituents.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (Br-C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 60° | 0.00 (Global Minimum) |

| 2 | 120° | 2.5 |

| 3 | 180° | 5.1 |

Note: This table presents a simplified, illustrative example of what a conformational analysis might reveal.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the high-energy transition state that must be overcome.

For this compound, a relevant reaction to model would be its nucleophilic aromatic substitution, where the bromine atom is replaced by a nucleophile. Theoretical calculations can map out the energy profile of this reaction, determining the activation energy required. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. Frequency calculations are used to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Understanding the energetics of the transition state provides insight into the reaction rate and the factors that can influence it. For instance, the electron-withdrawing nature of the trifluoromethyl and ester groups is expected to stabilize the negatively charged intermediate (Meisenheimer complex) in a nucleophilic aromatic substitution, thereby lowering the activation energy.

Analysis of Substituent Effects on Reactivity (e.g., Trifluoromethyl Group Influence)

The substituents on the benzene ring of this compound have a profound impact on its reactivity. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov This property significantly influences the electronic environment of the aromatic ring.

The electron-withdrawing nature of the -CF3 group has several consequences:

Increased Electrophilicity: It deactivates the benzene ring towards electrophilic aromatic substitution by withdrawing electron density.

Activation towards Nucleophilic Aromatic Substitution: By pulling electron density out of the ring, it stabilizes the intermediate formed during nucleophilic attack, making the compound more susceptible to this type of reaction. researchgate.net

Influence on the Ester Group: The -CF3 group can also affect the reactivity of the ethyl ester group. Its electron-withdrawing effect can make the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles.

Computational studies can quantify these effects by comparing the calculated properties of this compound with those of similar molecules lacking the trifluoromethyl group. For example, comparing the charge distribution and LUMO energy of this compound with ethyl 2-bromobenzoate (B1222928) would provide a quantitative measure of the -CF3 group's influence.

Table 3: Comparison of Calculated Properties with and without the Trifluoromethyl Group (Illustrative)

| Compound | LUMO Energy (a.u.) | Charge on Carbonyl Carbon (e) |

|---|---|---|

| Ethyl 2-bromobenzoate | -0.035 | +0.45 |

Note: This table provides a hypothetical comparison to illustrate the expected electronic effects of the trifluoromethyl group.

Future Research Directions

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For Ethyl 2-bromo-6-(trifluoromethyl)benzoate and its derivatives, future research will likely focus on moving beyond traditional multi-step syntheses that may have limitations. The focus will be on developing novel routes that are more atom-economical, energy-efficient, and utilize greener solvents and reagents.

An area of interest is the application of C-H activation strategies. Rhodium(III)-catalyzed C-H annulation reactions, for example, have shown promise in the synthesis of complex isoquinoline (B145761) derivatives from readily available starting materials, often under mild conditions. acs.org Exploring similar catalytic systems could provide direct and efficient pathways to novel heterocyclic structures derived from this compound, minimizing the need for pre-functionalized substrates.

Furthermore, the development of metal-free catalytic systems presents a significant opportunity for sustainable synthesis. For instance, metal-free oxidative processes have been successfully employed for the chloro- and bromodifluoromethylation of thiophenols under mild conditions. acs.org Adapting such methodologies could lead to new, more sustainable ways to introduce other functional groups or build more complex molecules from the target compound.

| Research Avenue | Potential Methodology | Key Advantages |

| C-H Activation | Rh(III)-catalyzed annulation | High atom economy, mild reaction conditions, access to complex heterocycles. acs.org |

| Metal-Free Catalysis | Oxidative functionalization | Avoidance of heavy metal contaminants, potentially milder reaction conditions. acs.org |

| Flow Chemistry | Continuous processing | Improved safety, scalability, and reaction control. |

Development of Asymmetric Synthesis Applications

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. While this compound is an achiral molecule, it serves as a crucial precursor for creating chiral molecules. Future research will likely focus on developing catalytic asymmetric methods to transform this building block into single-enantiomer products.

A key direction will be the use of chiral ligands in transition-metal-catalyzed cross-coupling reactions. By employing a chiral catalyst, it may be possible to perform stereoselective reactions at or adjacent to the carbon-bromine bond, thereby setting a stereocenter with high enantiomeric excess. Isoquinoline-based frameworks, for instance, have been identified as effective chiral ligands in asymmetric synthesis, facilitating excellent stereocontrol. acs.org This highlights the potential for developing new chiral ligands that can be used in conjunction with substrates like this compound.

Another promising area is asymmetric reduction. For example, the asymmetric reduction of a ketone, catalyzed by chiral complexes, is a common strategy for producing chiral alcohols, which are versatile intermediates in drug synthesis. jelsciences.com Derivatives of this compound could be designed to undergo similar asymmetric transformations.

Investigation of Emerging Catalytic Transformations

The field of catalysis is constantly evolving, with new methods enabling previously challenging chemical transformations. The reactivity of the carbon-bromine bond and the influence of the trifluoromethyl group make this compound an ideal candidate for exploring emerging catalytic transformations.

One major area of future research is expected to be in the realm of photoredox catalysis. This technique uses light to drive chemical reactions, often under very mild conditions, and can enable unique bond formations that are not accessible through traditional thermal methods. The aryl bromide moiety of the compound is a suitable handle for various photoredox-mediated cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

Additionally, dual-catalysis systems, which combine two different types of catalysts to work in concert, could unlock novel reactivity. For example, combining a transition metal catalyst with an organocatalyst or a photoredox catalyst could enable complex, one-pot transformations, increasing synthetic efficiency. These emerging catalytic methods will be instrumental in expanding the synthetic utility of this compound.

| Catalytic Approach | Potential Transformation | Significance |

| Photoredox Catalysis | Cross-coupling reactions, radical functionalization | Mild reaction conditions, access to unique reactivity. |

| Dual Catalysis | Multi-component reactions, cascade sequences | Increased complexity in a single step, improved efficiency. |

| C-H Functionalization | Direct arylation, alkylation | Reduced need for pre-functionalized starting materials. acs.org |

Computational Design of New Derivatives with Tuned Reactivity

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. For this compound, computational methods will be crucial in designing new derivatives with precisely controlled reactivity and properties. The incorporation of the trifluoromethyl (-CF3) group is known to significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and bioavailability, which are key considerations in drug design. jelsciences.com

Density Functional Theory (DFT) calculations can be used to predict the electronic properties of the molecule, such as the bond dissociation energy of the C-Br bond and the electron density at various positions on the aromatic ring. This information can guide the selection of appropriate reaction conditions and catalysts for desired transformations. For example, by computationally screening different catalyst-ligand combinations, researchers can identify the most promising candidates for a specific cross-coupling reaction before undertaking extensive experimental work.

Furthermore, computational design can be employed to create new derivatives with tailored properties for specific applications. By modeling how structural modifications affect properties like steric hindrance and electronic character, it is possible to design new compounds that are optimized for use as pharmaceutical intermediates or as precursors for advanced materials.

Integration into Advanced Material Science Precursors

The unique combination of a halogenated and fluorinated aromatic ring makes this compound an attractive precursor for advanced materials. The trifluoromethyl group can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity.

Future research will likely explore the use of this compound in the synthesis of novel polymers and coatings. Through polymerization reactions, potentially involving the bromine atom as a reactive site, materials with enhanced properties could be developed. These materials could find applications in areas such as high-performance electronics, protective coatings, and advanced composites.

Another area of interest is the synthesis of functional materials for use in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The electronic properties of the trifluoromethyl-substituted benzene (B151609) ring can be tuned through further chemical modification, making it a potentially valuable component in the design of new organic semiconductors. The versatility of this compound as a building block allows for its incorporation into larger, conjugated systems required for such applications. aromsyn.com

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-bromo-6-(trifluoromethyl)benzoate, and how can reaction yields be maximized?

The compound is synthesized via electrophilic aromatic substitution followed by esterification of 2-bromo-6-(trifluoromethyl)benzoic acid with ethanol. Key parameters include:

- Catalyst : Acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) .

- Temperature : 60–80°C in solvents like toluene or ethanol .

- Purification : Column chromatography or recrystallization for ≥95% purity.

Typical yields range from 75–90% , influenced by reactant stoichiometry and catalyst efficiency. For reproducibility, ensure anhydrous conditions and inert atmosphere .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromine at C2, trifluoromethyl at C6) and esterification .

- Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular weight (297.07 g/mol) and fragmentation patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and bond angles, critical for confirming regiochemistry .

Q. What safety protocols are essential when handling this compound?

- PPE : Gloves, goggles, and lab coats to avoid skin/eye irritation .

- Storage : Cool, dry conditions away from strong bases/oxidizers.

- Waste Disposal : Halogenated waste streams due to bromine content .

Advanced Research Questions

Q. How do the electronic effects of the trifluoromethyl and bromine substituents influence reactivity in cross-coupling reactions?

The trifluoromethyl group is strongly electron-withdrawing, activating the aromatic ring for nucleophilic aromatic substitution at the bromine site. This facilitates:

- Suzuki-Miyaura Coupling : Pd-catalyzed substitution with boronic acids to generate biaryl derivatives .

- Buchwald-Hartwig Amination : Introduction of amine groups for pharmaceutical intermediates .

Computational studies (DFT) predict regioselectivity by analyzing partial charges and frontier molecular orbitals .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing Br with Cl or CF₃ with CH₃) to isolate pharmacophores .

- Enzyme Assays : Kinetic profiling (e.g., IC₅₀ measurements) to differentiate target vs. off-target effects .

- Metabolic Stability Tests : LC-MS/MS to assess trifluoromethyl’s impact on half-life in hepatic microsomes .

Q. How can computational modeling optimize reaction conditions for scale-up synthesis?

- Molecular Dynamics (MD) Simulations : Predict solvent effects and transition states to refine temperature/pressure parameters.

- Machine Learning (ML) : Train models on reaction databases to predict optimal catalyst-substrate ratios .

- QSPR Models : Relate substituent descriptors (e.g., Hammett σ) to reaction yields .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.